Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
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Overview
Description
Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is a complex organic compound with a pyrrole core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylpyrrole with ethyl chloroformate to form an intermediate, which is then reacted with 2-methoxyethylamine under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for temperature and pressure control, as well as continuous stirring, ensures consistent product quality. Purification steps such as recrystallization or chromatography are employed to isolate the desired compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamoyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 1-ethyl-4-[(2-hydroxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
- Ethyl 1-ethyl-4-[(2-ethoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate
Uniqueness
Ethyl 1-ethyl-4-[(2-methoxyethyl)carbamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate is unique due to the presence of the methoxyethyl group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its solubility, stability, and interaction with specific biological targets compared to similar compounds.
Properties
Molecular Formula |
C15H24N2O4 |
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Molecular Weight |
296.36 g/mol |
IUPAC Name |
ethyl 1-ethyl-4-(2-methoxyethylcarbamoyl)-3,5-dimethylpyrrole-2-carboxylate |
InChI |
InChI=1S/C15H24N2O4/c1-6-17-11(4)12(14(18)16-8-9-20-5)10(3)13(17)15(19)21-7-2/h6-9H2,1-5H3,(H,16,18) |
InChI Key |
MQGAYVHULHUJJX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C(=C(C(=C1C(=O)OCC)C)C(=O)NCCOC)C |
Origin of Product |
United States |
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